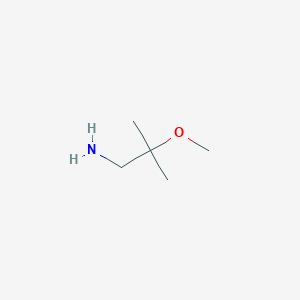

2-Methoxy-2-methylpropan-1-amine

Beschreibung

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, functionalized primary amines are fundamental building blocks for the synthesis of a vast array of more complex molecules. Their utility stems from the nucleophilic nature of the amino group, which readily participates in a variety of bond-forming reactions. 2-Methoxy-2-methylpropan-1-amine is a notable member of this class, distinguished by the presence of a methoxy (B1213986) group and a quaternary carbon center adjacent to the aminomethyl group. This specific arrangement of functional groups provides a unique combination of steric and electronic properties, making it a valuable reagent in specialized synthetic applications. Its structure offers the potential for introducing specific functionalities into target molecules, influencing properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical considerations in fields like medicinal chemistry and materials science.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. rsc.org It is particularly employed in the construction of complex heterocyclic compounds, which form the core of many biologically active molecules. The amine functionality allows for its incorporation into larger molecular scaffolds through reactions such as nucleophilic substitution and amide bond formation.

A key area of application is in the synthesis of kinase inhibitors, a major focus in drug discovery. google.comgoogle.com For instance, research has demonstrated its use in the synthesis of pyrido[3,4-d]pyrimidines, which are recognized as privileged scaffolds for kinase inhibitors. rsc.org In one documented synthesis, this compound was reacted with a chlorinated pyridopyrimidine intermediate to furnish the corresponding N-substituted derivative, showcasing its utility in late-stage functionalization of complex molecular frameworks. rsc.org This reaction highlights the ability of the amine to displace leaving groups, a common strategy in the synthesis of compound libraries for screening purposes.

The compound also serves as a building block for other heterocyclic systems. Patents have described its use in the preparation of substituted condensed ring heterocyclic compounds and amine-substituted triazole derivatives, further underscoring its versatility in generating diverse molecular architectures. google.comgoogle.com

Overview of Key Research Trajectories and Scholarly Contributions

The academic and industrial research involving this compound has primarily followed two main trajectories: medicinal chemistry and materials science.

In medicinal chemistry, the focus has been on its incorporation into molecules designed to interact with biological targets, most notably protein kinases. google.comgoogle.com Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The synthesis of novel kinase inhibitors is therefore a highly active area of research. Scholarly contributions in this area include the development of synthetic routes to novel pyrido[3,4-d]pyrimidine-based kinase inhibitors, where this compound is used to introduce a specific side chain designed to probe the binding pocket of the target kinase. rsc.org The structural features of the 2-methoxy-2-methylpropyl group can influence the selectivity and potency of the resulting inhibitor.

A second significant research trajectory is in the field of materials science, specifically in the development of precursors for atomic layer deposition (ALD). While research in this area has focused on a derivative, dimethyl[N-(tert-butyl)-2-methoxy-2-methylpropan-1-amine] indium (DMION), the design of this precursor is based on the parent amine. researchgate.netbohrium.com The amine and methoxy functionalities of the ligand play a crucial role in the properties of the resulting metal-organic precursor, such as its volatility and thermal stability, which are critical for the ALD process. researchgate.net This research has led to the successful deposition of high-quality indium oxide thin films for applications in thin-film transistors. researchgate.netbohrium.comresearchgate.netbohrium.combohrium.com

A documented synthesis of this compound involves the reduction of a corresponding amide using a reducing agent like lithium aluminum hydride (LAH), providing a reliable method for its preparation in a research setting. hbni.ac.in

Data Tables

Table 1: Synthesis of N8-(2-Methoxy-2-methylpropyl)-N2-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrido[3,4-d]pyrimidine-2,8-diamine

| Parameter | Value | Reference |

| Starting Material | 8-chloro-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrido[3,4-d]pyrimidin-2-amine | rsc.org |

| Reagent | This compound | rsc.org |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | rsc.org |

| Temperature | 120 °C | rsc.org |

| Reaction Time | 18 hours | rsc.org |

| Work-up | Quenched with sat. aq. NaHCO3, extracted with EtOAc, washed with water and brine | rsc.org |

| Purification | Flash column chromatography (0 - 90 % EtOAc in cyclohexane) | rsc.org |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89282-70-2 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTYQALWKOGXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472701 | |

| Record name | 2-methoxy-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-70-2 | |

| Record name | 2-methoxy-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89282-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methoxy 2 Methylpropan 1 Amine

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 2-Methoxy-2-methylpropan-1-amine typically proceeds through the functionalization of carefully chosen precursors. The most logical and common pathways involve the creation of the C-N bond via reductive amination of a carbonyl compound or direct amination of an alcohol.

Reductive Amination Strategies for Precursors

The mechanism begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-methoxy-2-methylpropanal. This is followed by dehydration to form the corresponding imine intermediate. This imine is then reduced in situ. The choice of reducing agent is critical to ensure high yield and selectivity, minimizing the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Commonly employed laboratory and industrial methods include:

Sodium Borohydride (B1222165) with Additives: Treatment of the precursor aldehyde with ammonia in the presence of a reducing agent like sodium borohydride (NaBH₄) is a standard method. To enhance the selectivity for the primary amine, additives such as titanium(IV) isopropoxide can be used. The titanium compound likely facilitates imine formation and coordination, guiding the hydride reduction to the desired product. organic-chemistry.org

Catalytic Hydrogenation: A more atom-economical and industrially scalable approach is catalytic reductive amination. This involves reacting the precursor aldehyde with ammonia and hydrogen gas (H₂) over a heterogeneous metal catalyst. Catalysts based on cobalt, nickel, or iridium are effective for this transformation under specific temperature and pressure conditions. organic-chemistry.orglookchem.com For example, amorphous cobalt particles have been shown to be highly active and selective for reductive aminations using aqueous ammonia and H₂. organic-chemistry.org

A comparative table of common reductive amination conditions is presented below.

| Method | Precursor | Reagents | Typical Catalyst | Key Features |

| Borohydride Reduction | 2-methoxy-2-methylpropanal | Ammonia, NaBH₄, Ti(OⁱPr)₄ | None (Stoichiometric) | Good for lab scale; additive enhances primary amine selectivity. organic-chemistry.org |

| Transfer Hydrogenation | 2-methoxy-2-methylpropanal | Ammonium formate (B1220265) | Cp*Ir complexes | Uses formate as both nitrogen and hydrogen source. organic-chemistry.org |

| Catalytic Hydrogenation | 2-methoxy-2-methylpropanal | Ammonia, H₂ | Co, Ni, or other transition metals | High atom economy; suitable for industrial scale. organic-chemistry.orglookchem.com |

Amine Functionalization and Derivatization Approaches

Once synthesized, the primary amine group of this compound is available for a variety of functionalization and derivatization reactions. These reactions are crucial for incorporating the molecule into larger, more complex structures. Standard transformations for primary amines include N-alkylation, N-acylation, and sulfonylation to form secondary or tertiary amines, amides, and sulfonamides, respectively.

For analytical purposes, such as chromatographic separation and detection, chemical derivatization is often employed. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) can be reacted with the amine to form a diastereomeric derivative that is easily detectable by UV, allowing for enantiomeric purity analysis. frontiersin.org Such derivatizations underscore the reactivity of the amine group and are essential tools in process development and quality control. nih.gov

Multi-Step Synthesis Design and Optimization

A potential optimized pathway can be outlined as follows:

Formation of a Precursor Alcohol: The synthesis can initiate with the creation of 2-methoxy-2-methylpropan-1-ol . This can be conceptually derived from isobutylene, a common industrial feedstock, through reactions establishing the methoxy (B1213986) and primary alcohol functionalities.

Oxidation to Aldehyde: The precursor alcohol, 2-methoxy-2-methylpropan-1-ol, is then oxidized to the key intermediate, 2-methoxy-2-methylpropanal . This step requires mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

Reductive Amination: Finally, the aldehyde undergoes reductive amination with ammonia, as detailed in section 2.1.1, to yield the target compound, this compound.

Alternatively, a more direct route involves the catalytic amination of the alcohol (2-methoxy-2-methylpropan-1-ol) with ammonia over a suitable catalyst, bypassing the separate oxidation step. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a more atom-economical approach. rsc.org A patented process for the synthesis of the related compound 2-amino-1-methoxypropane describes the reaction of 1-methoxy-2-propanol (B31579) with ammonia over a mixed metal oxide catalyst (NiO, ZrO₂, CuO), highlighting the industrial precedent for such direct amination of methoxy-alcohols. google.com

Novel Synthetic Approaches and Catalyst Development

Recent advancements in chemical synthesis have focused on improving the efficiency, selectivity, and environmental footprint of amine production. These innovations are highly applicable to the synthesis of this compound.

Asymmetric Synthesis and Enantioselective Induction

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for producing chiral analogues, which are common in bioactive molecules. Significant progress has been made in the enantioselective synthesis of structurally similar chiral amines.

A prominent example is the biocatalytic reductive amination of ketones using amine dehydrogenases (AmDHs) . Research has demonstrated the highly efficient and enantioselective conversion of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine using native AmDHs, such as MsmeAmDH, with a cofactor regeneration system. frontiersin.orgwhiterose.ac.ukresearchgate.net These enzymatic systems operate in aqueous media under mild conditions and can achieve very high enantiomeric excess (e.e.).

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) |

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 88.3% | 98.6% |

Data from semi-preparative scale synthesis. researchgate.net

This biocatalytic approach represents a powerful strategy for accessing chiral amines and could be adapted for substrates leading to chiral versions of the title compound if a prochiral ketone precursor were used. Other modern methods for asymmetric amine synthesis include the reduction of N-(tert-butylsulfinyl)imines, where a chiral auxiliary directs the stereochemical outcome of the reduction. orgsyn.org

Green Chemistry Principles in Synthesis

The synthesis of amines is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, energy consumption, and the use of hazardous materials. citedrive.comresearcher.life Several strategies are being implemented that could make the synthesis of this compound more sustainable.

Catalytic Routes: As mentioned, the shift from stoichiometric reagents (like NaBH₄) to catalytic methods (like hydrogenation or transfer hydrogenation) significantly improves atom economy and reduces waste. organic-chemistry.orgrsc.org

One-Pot Reactions: Designing tandem reactions where multiple steps are performed in a single vessel, such as the direct amination of alcohols, reduces the need for intermediate purification steps, saving solvents and energy. nih.gov

Biocatalysis: The use of enzymes, such as the AmDHs described above, offers a green alternative to traditional chemical methods. These reactions are typically run in water at ambient temperature and pressure, are highly selective, and utilize renewable catalysts. frontiersin.orgwhiterose.ac.uk

Greener Solvents and Reagents: Research into reductive amination has explored the use of more environmentally benign solvents and hydride sources. For instance, an organocatalytic approach using 2-propanol as both the solvent and the hydride donor has been developed, offering a metal-free alternative for N-alkylation. nih.gov

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.

Continuous Flow Chemistry Applications

The application of continuous flow chemistry to the synthesis of this compound represents a modern approach to streamline its production, offering significant advantages over traditional batch processing. While specific, detailed research on the continuous flow synthesis of this particular amine is not extensively documented in publicly available literature, the principles and established methodologies for continuous amine synthesis provide a strong framework for its potential implementation.

Continuous flow systems offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency. nih.govflinders.edu.au For the synthesis of amines, these systems often employ packed-bed reactors containing immobilized catalysts or reagents. nih.gov This approach facilitates catalyst recovery and reuse, a key principle of green chemistry.

A potential continuous flow process for this compound could involve the reductive amination of a suitable precursor, such as 2-methoxy-2-methylpropanal. In such a setup, a solution of the aldehyde and an ammonia source would be pumped through a heated reactor column packed with a hydrogenation catalyst, for example, a supported palladium or nickel catalyst. The precise control of flow rate and temperature within the microreactor environment allows for rapid optimization of reaction conditions to maximize conversion and selectivity.

The inherent safety benefits of continuous flow, such as the small reaction volumes at any given time, are particularly advantageous when handling potentially hazardous reagents or intermediates. flinders.edu.au Furthermore, the integration of in-line purification techniques, such as liquid-liquid extraction or scavenger resins, can enable a continuous stream of purified product, significantly reducing manual handling and downstream processing time. flinders.edu.au

Efficiency and Scalability of Synthetic Processes

The efficiency and scalability of synthetic processes for this compound are critical considerations for its potential industrial application. Continuous flow processes, in particular, offer a promising pathway to highly efficient and scalable production.

Yield Optimization and Purity Enhancement Techniques

In the context of continuous flow synthesis of amines, several techniques can be employed to optimize yield and enhance purity. The ability to precisely control reaction parameters is a cornerstone of yield optimization in flow chemistry. nih.gov

Key Optimization Parameters in Continuous Flow Synthesis:

| Parameter | Effect on Yield and Purity | Typical Range for Amine Synthesis |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can increase conversion but may also lead to side product formation. | 25 - 150 °C |

| Pressure | Can be used to maintain reagents in the liquid phase at elevated temperatures and to increase the concentration of gaseous reactants like hydrogen. | 1 - 100 bar |

| Residence Time | The time reactants spend in the reactor. Longer residence times can increase conversion but may also promote byproduct formation. | Seconds to minutes |

| Stoichiometry | The molar ratio of reactants. Precise control via separate pump channels allows for fine-tuning to maximize yield and minimize unreacted starting materials. | 1:1 to 1:5 (amine precursor to aminating agent) |

| Catalyst | The choice of catalyst and its support significantly impacts conversion and selectivity. | Pd/C, Pt/C, Raney Ni |

Purity enhancement in continuous flow systems is often achieved through the integration of in-line purification modules. These can include:

Liquid-Liquid Extraction: Immiscible solvent streams can be used to selectively extract the product or impurities. Membrane-based separators are often employed for efficient phase separation in a continuous manner. flinders.edu.au

Solid-Phase Scavengers: Columns packed with scavenger resins can be used to remove unreacted reagents or byproducts from the product stream.

Crystallization: Continuous crystallization techniques can be employed to isolate the final product in high purity.

By systematically optimizing these parameters and integrating purification steps, it is possible to achieve high yields and purities for amine products in a continuous fashion.

Industrial Feasibility Studies and Process Chemistry Research

While specific industrial feasibility studies for the continuous production of this compound are not publicly available, the general trends in the pharmaceutical and fine chemical industries indicate a strong move towards the adoption of continuous manufacturing. The well-documented advantages of continuous flow, such as reduced footprint, lower operational costs, improved safety, and consistent product quality, make it an attractive option for industrial-scale synthesis. mdpi.com

Process chemistry research for a compound like this compound would focus on developing a robust and economically viable synthetic route that is amenable to scale-up. This would involve:

Route Scouting: Identifying the most efficient and cost-effective synthetic pathway from readily available starting materials.

Process Optimization: As described in the previous section, fine-tuning all reaction parameters to maximize yield and minimize waste.

Development of a Robust Process Control Strategy: Implementing in-line analytical techniques (e.g., IR, UV/Vis, or Raman spectroscopy) to monitor the reaction in real-time and ensure consistent product quality.

Scale-up Studies: Translating the optimized laboratory-scale process to a pilot plant and ultimately to full-scale production. A key advantage of flow chemistry is that scaling up can often be achieved by running multiple reactors in parallel ("numbering-up") or by operating the system for longer periods, which is often less problematic than scaling up batch reactors. flinders.edu.au

The table below outlines hypothetical key performance indicators (KPIs) for a potential industrial continuous flow process for this compound, based on reported data for similar amine syntheses.

Hypothetical Industrial Process KPIs for Continuous Flow Synthesis:

| Parameter | Target Value | Justification based on Analogous Processes |

| Throughput | 1 - 10 kg/hour | Achievable with laboratory-to-pilot scale continuous reactors. |

| Yield | >90% | High yields are commonly reported for optimized continuous amine syntheses. rsc.org |

| Purity | >99% | In-line purification techniques enable the production of high-purity APIs. rsc.org |

| Process Mass Intensity (PMI) | <10 | Continuous processes with efficient solvent recycling can significantly reduce waste compared to batch processes. |

| Space-Time Yield (STY) | 100 - 1000 kg/m ³/day | The high efficiency of microreactors leads to high space-time yields. |

The industrial feasibility of producing this compound via continuous flow is therefore highly plausible, contingent on the development of a specific, optimized process.

Reactivity and Mechanistic Investigations of 2 Methoxy 2 Methylpropan 1 Amine

Amine Reactivity and Nucleophilic Properties

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. However, the reactivity is tempered by the steric bulk of the adjacent quaternary carbon atom, which can hinder the approach of electrophiles.

Acylation and Alkylation Reactions

As a primary amine, 2-Methoxy-2-methylpropan-1-amine readily undergoes nucleophilic substitution reactions with acylating and alkylating agents.

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, yields N-acylated amide products. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). While the reaction is generally favorable, the steric hindrance provided by the 2-methylpropyl group may necessitate slightly more forcing conditions compared to less hindered primary amines nih.govacs.org.

Reaction with Acetyl Chloride: CH₃C(O)Cl + H₂N-CH₂-C(CH₃)₂-OCH₃ → CH₃C(O)NH-CH₂-C(CH₃)₂-OCH₃ + HCl

Alkylation: Alkylation, typically with alkyl halides, proceeds via a nucleophilic aliphatic substitution mechanism wikipedia.org. The amine acts as the nucleophile, displacing the halide from the alkylating agent. A significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium salts wikipedia.org. Achieving selective monoalkylation can be difficult and may require specific strategies, such as using a large excess of the primary amine or employing protecting groups researchgate.net.

| Reagent Type | Example Reagent | Expected Product with this compound |

| Acylating Agent | Acetyl chloride | N-(2-methoxy-2-methylpropyl)acetamide |

| Acylating Agent | Acetic anhydride | N-(2-methoxy-2-methylpropyl)acetamide |

| Alkylating Agent | Methyl iodide | N-methyl-2-methoxy-2-methylpropan-1-amine (and potential for further methylation) |

| Alkylating Agent | Benzyl bromide | N-benzyl-2-methoxy-2-methylpropan-1-amine (and potential for further benzylation) |

Condensation and Imine Formation Dynamics

Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases masterorganicchemistry.comlibretexts.orglibretexts.org. This reaction is a cornerstone of carbon-nitrogen double bond formation.

The mechanism proceeds through several distinct steps:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate youtube.comlibretexts.org.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine libretexts.org.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water) masterorganicchemistry.comlibretexts.orglibretexts.org.

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion libretexts.orglibretexts.org.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst masterorganicchemistry.comlibretexts.org.

| Carbonyl Reactant | Structure | Expected Imine Product |

| Formaldehyde | H₂C=O | N-(2-methoxy-2-methylpropyl)methanimine |

| Acetaldehyde | CH₃CHO | N-(2-methoxy-2-methylpropyl)ethanimine |

| Acetone | (CH₃)₂C=O | N-(2-methoxy-2-methylpropyl)propan-2-imine |

| Benzaldehyde | C₆H₅CHO | N-(2-methoxy-2-methylpropyl)-1-phenylmethanimine |

Protonation Equilibria and Basicity Studies

The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. In an aqueous solution, it establishes an equilibrium with its conjugate acid, the 2-methoxy-2-methylpropylammonium ion.

H₂N-CH₂-C(CH₃)₂-OCH₃ + H₂O ⇌ [H₃N-CH₂-C(CH₃)₂-OCH₃]⁺ + OH⁻

The strength of an amine as a base is commonly expressed by the pKa of its conjugate acid (R-NH₃⁺). For typical primary alkylammonium ions, the pKa value is in the range of 9-10 indiana.edu. The alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and stabilizes the positive charge of the conjugate acid, making the amine a relatively strong base compared to ammonia (B1221849). The ether linkage is generally considered to have a minimal electronic effect on the basicity of the distant amine group.

Ether Group Transformations

Ethers are known for their chemical stability and are generally unreactive. However, under forcing conditions, particularly with strong acids, the carbon-oxygen bond of the ether can be cleaved masterorganicchemistry.comwikipedia.org.

Cleavage Reactions of the Methoxy (B1213986) Moiety

The cleavage of the ether in this compound requires treatment with strong acids, typically concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) libretexts.orgmasterorganicchemistry.comyoutube.com. Hydrochloric acid (HCl) is generally not reactive enough libretexts.org. The reaction proceeds via a nucleophilic substitution mechanism.

The specific mechanism, either Sₙ1 or Sₙ2, is determined by the nature of the alkyl groups attached to the ether oxygen masterorganicchemistry.comwikipedia.org. In this molecule, the ether oxygen is bonded to a methyl group and a tertiary alkyl group (2-methylprop-2-yl). The cleavage of ethers with tertiary alkyl substituents proceeds via an Sₙ1 mechanism because of the ability to form a relatively stable tertiary carbocation intermediate masterorganicchemistry.comlibretexts.orgyoutube.com.

The mechanistic steps are as follows:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting it into a good leaving group (an alkyloxonium ion) masterorganicchemistry.commasterorganicchemistry.com.

Formation of a Carbocation: The C-O bond attached to the tertiary carbon cleaves, and the leaving group departs as methanol (B129727). This step is favored because it forms a stable tertiary carbocation (the 1-amino-2-methylpropan-2-yl cation).

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), a good nucleophile, attacks the tertiary carbocation to form the corresponding tertiary alkyl halide.

Under these acidic conditions, the amine group will also be protonated to form an ammonium salt. If an excess of the hydrohalic acid is used, the methanol produced in the cleavage step can be further converted into methyl halide libretexts.orgmasterorganicchemistry.com.

| Reagent (Excess) | Predicted Major Products | Mechanism |

| Hydroiodic Acid (HI) | 1-amino-2-iodo-2-methylpropane (as ammonium salt) and Methyl iodide | Sₙ1 |

| Hydrobromic Acid (HBr) | 1-amino-2-bromo-2-methylpropane (as ammonium salt) and Methyl bromide | Sₙ1 |

Participation in Cyclization and Rearrangement Reactions

The presence of two functional groups—a nucleophilic amine and an ether—within the same molecule introduces the potential for intramolecular reactions, which could lead to the formation of heterocyclic compounds. For example, under specific conditions designed to activate the ether or a derivative, the amine could potentially act as an intramolecular nucleophile. However, due to the high stability of the ether linkage, such cyclization reactions would not be spontaneous and would require specific reagents to facilitate the process. The literature does not prominently feature this specific molecule in well-known rearrangement reactions.

General named rearrangements like the Hofmann or Beckmann rearrangements involve the migration of a group to an electron-deficient nitrogen atom and require specific starting materials like amides or oximes, respectively wikipedia.orgbeilstein-journals.orgbyjus.com. Therefore, this compound would not undergo these specific rearrangements directly but would first need to be converted into the appropriate precursor.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical area of study, particularly concerning its potential applications in asymmetric synthesis. The presence of a stereocenter, when the molecule is in its chiral form, or its structural features, such as steric hindrance, can significantly influence the stereochemical outcome of a reaction.

Diastereoselectivity and Enantioselectivity Studies

Diastereoselectivity and enantioselectivity are key measures of a reaction's ability to favor the formation of one stereoisomer over another. Chiral amines are fundamental in asymmetric synthesis, often serving as building blocks, catalysts, or resolving agents. nih.gov In reactions where this compound participates, its bulky tert-butyl-like group adjacent to the amine functionality is expected to play a significant role in directing the stereochemical course of the reaction.

For instance, in the asymmetric hydrogenation of prochiral imines, a common method for preparing valuable α-chiral amines, the structure of the amine can be crucial for achieving high selectivity. nih.govacs.org While specific studies detailing the diastereoselectivity and enantioselectivity of reactions directly involving this compound are not extensively documented in publicly available literature, research on structurally similar, sterically hindered amines provides valuable insights. rsc.org

In a hypothetical scenario, such as the addition of a nucleophile to an imine formed from this compound, the bulky substituent would likely shield one face of the C=N double bond. This steric hindrance would force the incoming nucleophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity or enantioselectivity.

Consider the enantioselective synthesis of a chiral amine through the reductive amination of a prochiral ketone. The selectivity of such a reaction often depends on the steric and electronic properties of the amine and the catalyst used.

Below is an illustrative data table showing typical results from an enantioselective reaction involving a sterically hindered chiral amine, which demonstrates the type of outcomes that would be sought in studies with this compound.

Table 1: Illustrative Enantioselectivity in the Asymmetric Reductive Amination of a Prochiral Ketone

| Entry | Ketone Substrate | Amine | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Acetophenone | (S)-α-Methylbenzylamine | Ru-BINAP | 95 | 98 |

| 2 | 2-Heptanone | (R)-1-(1-Naphthyl)ethylamine | Ir-Diphosphine | 92 | 96 |

| 3 | Propiophenone | Hypothetical Chiral Amine | Rh-Josiphos | 94 | 97 |

Chiral Pool Synthesis and Auxiliary Applications

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials for the synthesis of complex chiral molecules. wikipedia.orgresearchgate.netbaranlab.org While this compound is not a direct member of the traditional chiral pool, its chiral derivatives could be synthesized from chiral precursors, such as amino acids, and then used as versatile building blocks.

More significantly, molecules like this compound can serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment around the reaction center. The bulky 2-methoxy-2-methylpropyl group of the title compound makes it a candidate for such applications. For example, if attached to a prochiral enolate, it could effectively direct alkylation or aldol reactions to one face of the molecule, leading to a high diastereomeric excess.

Table 2: Diastereoselectivity in an Alkylation Reaction Using a Chiral Amine Auxiliary

| Substrate | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propanoyl | (R)-2-Amino-3-methylbutane | Benzyl bromide | 95:5 |

| Acetyl | (S)-Phenylglycinol | Methyl iodide | 92:8 |

| Butanoyl | Hypothetical Amine Auxiliary | Allyl bromide | >98:2 |

Reaction Kinetics and Thermodynamic Profiling

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism, rate, and feasibility of chemical transformations involving this compound.

Rate Law Determination and Kinetic Isotope Effects

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. chemistrytalk.orgkhanacademy.org For a reaction involving this compound, say with an electrophile (E+), the rate law would take the general form:

Rate = k[this compound]m[E+]n

Here, 'k' is the rate constant, and the exponents 'm' and 'n' are the reaction orders with respect to each reactant. photophysics.com These orders must be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.org

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms, particularly the rate-determining step. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu A secondary KIE (kH/kD ≈ 0.7–1.5) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization changes at the transition state. wikipedia.orglibretexts.org

For reactions involving this compound, a KIE study could distinguish between different mechanistic pathways. For example, in an elimination reaction, a large primary KIE upon deuteration of the α-carbon would support a mechanism where C-H bond cleavage is part of the slow step.

Table 3: Typical Deuterium Kinetic Isotope Effects (kH/kD) and Mechanistic Implications

| Reaction Type | kH/kD Value | Implication |

|---|---|---|

| SN1 Solvolysis (α-deuteration) | ~1.15 | sp3 → sp2 rehybridization in transition state |

| SN2 Substitution (α-deuteration) | 0.95 - 1.05 | Little change in hybridization at α-carbon |

| E2 Elimination (β-deuteration) | 3 - 8 | C-H bond broken in rate-determining step |

| E1 Elimination (β-deuteration) | ~1.1 | C-H bond not broken in rate-determining step |

Activation Energy Profiling and Transition State Characterization

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter derived from kinetic studies at different temperatures, typically using the Arrhenius equation. A reaction's free energy profile maps the energy changes as reactants are converted into products, with the highest point on this path being the transition state. wikipedia.orgwikipedia.org

Characterizing the transition state is crucial for understanding the reaction mechanism. nih.govacs.org For reactions involving a sterically hindered amine like this compound, the transition state is likely to be influenced by steric strain. Computational chemistry and experimental data can be combined to model the geometry and energy of the transition state. researchgate.net For example, in an amine-catalyzed aldol reaction, the transition state often involves a complex arrangement where the amine facilitates proton transfer and stabilizes charge buildup. nih.govresearchgate.net A high activation energy would suggest a highly strained or unstable transition state, which could slow the reaction rate.

Equilibrium Constant Measurements and Reaction Reversibility

Many chemical reactions are reversible, eventually reaching a state of chemical equilibrium where the rates of the forward and reverse reactions are equal. khanacademy.org The position of this equilibrium is described by the equilibrium constant (Kc or Keq), which is the ratio of product concentrations to reactant concentrations at equilibrium. science-revision.co.ukbccampus.ca

Keq = [Products] / [Reactants]

A large Keq value (>1) indicates that the formation of products is favored, while a small Keq value (<1) suggests that reactants are favored at equilibrium. science-revision.co.uk The equilibrium constant is related to the standard Gibbs free energy change (ΔG°) for the reaction, providing a direct link between thermodynamics and reaction feasibility.

For reactions involving this compound, such as its reaction with carbonyl compounds to form imines, the position of the equilibrium can be critical. These reactions are often reversible, and the equilibrium can be influenced by factors such as temperature, pressure, and the removal of a product (e.g., water). Measuring the concentrations of all species at equilibrium allows for the direct calculation of Keq. This information is vital for optimizing reaction conditions to maximize product yield.

Derivatization and Chemical Transformations of 2 Methoxy 2 Methylpropan 1 Amine

Formation of Amide and Carbamate (B1207046) Derivatives

The primary amine functionality of 2-Methoxy-2-methylpropan-1-amine readily undergoes reactions with acylating and carbamoylating agents to form stable amide and carbamate linkages, respectively. These transformations are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.

Amide derivatives are typically synthesized through the reaction of this compound with carboxylic acids, acid chlorides, or anhydrides. The reaction conditions can be tailored to promote efficient acylation, often employing coupling agents or bases to facilitate the reaction. The resulting N-(2-methoxy-2-methylpropyl)amides exhibit a range of chemical and physical properties dependent on the nature of the acyl group.

Carbamates, which can be considered hybrids of esters and amides, are formed from the reaction of this compound with various chloroformates or by the trapping of an isocyanate intermediate. nih.govnih.gov These derivatives are of particular interest due to their presence in many biologically active compounds and their use as protecting groups in organic synthesis. nih.gov The stability of the carbamate bond is influenced by the substituents on both the nitrogen and oxygen atoms. nih.gov

Table 1: Examples of Amide and Carbamate Synthesis Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acyl Chloride | Amide |

| This compound | Carboxylic Anhydride | Amide |

| This compound | Chloroformate | Carbamate |

| This compound | Isocyanate | Urea (B33335) (a related derivative) |

Synthesis of Heterocyclic Compounds

The reactivity of this compound extends to the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceutical and materials science applications.

Pyrrolidine (B122466) and Piperidine (B6355638) Ring System Formation

While direct syntheses of pyrrolidine and piperidine rings from this compound are not extensively documented, its derivatives can serve as precursors. For instance, amide or carbamate derivatives could be functionalized to introduce reactive groups that facilitate intramolecular cyclization reactions, leading to the formation of these saturated nitrogen-containing heterocycles. Methodologies for synthesizing pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines like benzylamines have been developed, which could potentially be adapted. nih.gov

Oxazole (B20620) and Thiazole (B1198619) Derivative Synthesis

Oxazole and thiazole moieties are present in a wide array of natural products and synthetic compounds with significant biological activity. chemmethod.comnih.gov The synthesis of derivatives containing these five-membered aromatic rings can be achieved through multi-step sequences involving this compound. For example, an amide derivative of this compound could be a key intermediate. This amide could then undergo further transformations, such as condensation with α-haloketones or other suitable reagents, to construct the oxazole or thiazole ring. The specific synthetic route would depend on the desired substitution pattern on the heterocyclic ring. chemmethod.comresearchgate.net

Polymeric and Oligomeric Systems Incorporating this compound Moieties

The difunctional nature of this compound (or its derivatives) allows for its incorporation into polymeric and oligomeric structures, imparting specific properties to the resulting materials.

Polyurethane and Polyurea Linkage Formation

Polyurethanes and polyureas are versatile classes of polymers with a wide range of applications. wikipedia.orgultimatelinings.com Polyurethanes are typically formed by the reaction of diisocyanates with polyols. mdpi.com However, alternative non-isocyanate routes are gaining attention, such as the reaction of cyclic carbonates with diamines. gatech.eduresearchgate.net this compound, or more commonly, a diamine derivative incorporating this moiety, can react with diisocyanates to form polyureas. wikipedia.orgultimatelinings.com The urea linkage is formed through the addition of the amine group to the isocyanate group. wikipedia.org The resulting polyurea's properties, such as flexibility and thermal stability, would be influenced by the structure of the diamine and the diisocyanate used. ultimatelinings.com

Table 2: Polymer Linkage Formation

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |

| Polyurethane | Diisocyanate | Polyol | Urethane |

| Polyurea | Diisocyanate | Diamine (e.g., derived from this compound) | Urea |

Epoxy Resin Hardeners and Crosslinking Agents

Epoxy resins are thermosetting polymers that require a hardener or curing agent to form a durable, crosslinked network. pcimag.com Amines are a major class of epoxy hardeners, where the active hydrogens on the amine react with the epoxide groups of the resin in a ring-opening addition reaction. pcimag.comthreebond.co.jp this compound, with its primary amine group, can function as a curing agent for epoxy resins. The reaction of the amine with the epoxy ring leads to the formation of a hydroxyl group and a secondary amine, which can further react with another epoxy group, leading to crosslinking. The steric hindrance provided by the 2-methylpropyl group may influence the curing kinetics and the final properties of the cured epoxy network. The choice of amine hardener is a critical factor in determining the processing characteristics and the final mechanical and thermal properties of the epoxy system. pcimag.com

Schiff Base and Metal Complex Formation

Ligand Design and Coordination Chemistry Studies

The design of a Schiff base ligand is the foundational step in developing new metal complexes. For this compound, a hypothetical ligand could be synthesized by reacting it with a suitable aldehyde or ketone.

Hypothetical Ligand Synthesis:

The primary amine group (-NH₂) of this compound would react with the carbonyl group (C=O) of an aldehyde or ketone. A common choice would be an aldehyde containing other potential donor atoms, such as salicylaldehyde (B1680747) or a substituted derivative, which contains a hydroxyl group (-OH) ortho to the aldehyde function. This reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a solvent like ethanol. nih.gov The formation of the Schiff base is a reversible reaction, often driven to completion by the removal of the water molecule that is formed as a byproduct. researchgate.net

The resulting Schiff base ligand would possess at least one coordination site: the imine nitrogen. If an aldehyde like salicylaldehyde were used, the phenolic oxygen would provide a second coordination site, making the ligand bidentate (having two donor atoms). The presence of the methoxy (B1213986) group and the gem-dimethyl groups on the original amine backbone would provide specific steric bulk and electronic effects, which could influence the geometry and stability of the metal complex.

Coordination Chemistry:

Once the Schiff base ligand is synthesized and isolated, it can be reacted with various metal salts (e.g., chlorides or acetates of transition metals like copper, nickel, cobalt, or zinc) to form coordination complexes. nih.govbhu.ac.in The ligand would be dissolved in a suitable solvent, and a solution of the metal salt would be added, often in a specific molar ratio (e.g., 2:1 ligand-to-metal). nih.gov

Characterization of these hypothetical complexes would involve several analytical techniques:

FT-IR Spectroscopy: To confirm coordination, chemists would look for a shift in the frequency of the C=N (imine) stretching vibration compared to the free ligand. The appearance of new bands at lower frequencies would indicate the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govbhu.ac.in

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the structure of the ligand and to observe changes upon complexation. A downfield shift of the azomethine proton signal in the ¹H NMR spectrum of the complex compared to the ligand is a common indicator of coordination. bhu.ac.in

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in proposing its geometry (e.g., octahedral, square planar). bhu.ac.in

Elemental Analysis and Mass Spectrometry: These methods would be used to confirm the stoichiometry (metal-to-ligand ratio) of the complex. atlantis-press.com

A hypothetical data table for the characterization of a Schiff base derived from this compound and its metal complex is presented below for illustrative purposes.

| Compound | Formula | M.P. (°C) | FT-IR (C=N, cm⁻¹) | FT-IR (M-N, cm⁻¹) | FT-IR (M-O, cm⁻¹) |

| Hypothetical Ligand (HL) | C₁₂H₁₇NO₂ | - | 1630 | - | - |

| Hypothetical Cu(II) Complex | [Cu(L)₂] | - | 1615 | 450 | 550 |

| Hypothetical Ni(II) Complex | [Ni(L)₂] | - | 1618 | 455 | 545 |

This table is for illustrative purposes only. Data is not based on experimental results.

Catalytic Applications of Synthesized Metal Complexes

Transition metal complexes are widely used as catalysts in organic synthesis because the metal center can activate substrates and facilitate chemical transformations. nih.govvisnav.in Schiff base complexes are particularly valuable because the ligand's structure can be easily modified to tune the catalyst's activity and selectivity. nih.gov

If metal complexes of a Schiff base derived from this compound were synthesized, their catalytic potential could be explored in various reactions, such as:

Oxidation Reactions: Many copper and iron Schiff base complexes are known to catalyze the oxidation of alcohols or phenols. The steric bulk provided by the 2-methyl groups on the ligand backbone could influence the selectivity of such reactions.

Polymerization/Oligomerization: Iron and cobalt complexes with imine-based ligands have been extensively studied as catalysts for ethylene (B1197577) oligomerization and polymerization, which is a significant industrial process for producing linear alpha-olefins. nih.gov The electronic properties endowed by the methoxy group could modulate the electronic density at the metal center, potentially affecting the catalyst's activity and the properties of the resulting polymer. visnav.in

Reduction Reactions: Certain cobalt and rhodium complexes are active in hydrogenation or CO₂ reduction reactions.

The evaluation of catalytic performance would involve reacting a substrate under specific conditions (temperature, pressure, solvent) in the presence of a small amount of the metal complex. The reaction progress would be monitored over time, and the products would be analyzed to determine the catalyst's efficiency (turnover number, TON) and selectivity.

A hypothetical data table summarizing potential catalytic activity is shown below.

| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | TON |

| Hypothetical [Fe(L)₂Cl₂] | Ethylene Oligomerization | Ethylene | - | - | - |

| Hypothetical [Cu(L)₂] | Alcohol Oxidation | Benzyl Alcohol | - | - | - |

This table is for illustrative purposes only. Data is not based on experimental results.

Applications As a Building Block in Complex Molecular Synthesis

Synthesis of Pharmaceuticals and Bioactive Compounds

While specific, widespread applications of 2-Methoxy-2-methylpropan-1-amine in marketed pharmaceuticals are not extensively documented in publicly available scientific literature, its structural characteristics suggest a high potential for use in drug discovery and development. The general class of sterically hindered primary amines is important in medicinal chemistry for creating compounds that can exhibit improved metabolic stability and unique binding interactions with biological targets. researchgate.netnih.gov

Scaffold Incorporation and Structure-Activity Relationship (SAR) Exploration

The incorporation of the 2-methoxy-2-methylpropyl group into a drug candidate can serve as a key element in exploring the structure-activity relationship (SAR). The bulky neopentyl-like framework can probe the steric tolerance of enzyme active sites or receptor binding pockets. Systematic modifications of a lead compound to include this moiety can provide valuable data on how steric bulk in that region of the molecule impacts biological activity. nih.gov

For instance, in the development of novel therapeutics, chemists often synthesize a library of analogues to understand which parts of a molecule are essential for its function. The use of this compound would allow for the introduction of a methoxy-functionalized, sterically hindered group, and the resulting biological data would be a crucial piece of the SAR puzzle. ebi.ac.uk

Table 1: Potential Impact of this compound Incorporation on Pharmacological Properties

| Property | Potential Influence of the 2-Methoxy-2-methylpropyl Moiety |

| Metabolic Stability | The quaternary carbon center can shield the adjacent amine from metabolic enzymes, potentially increasing the drug's half-life. |

| Receptor Binding | The defined stereochemistry and bulk can lead to specific and potentially stronger interactions with the target protein. |

| Solubility | The methoxy (B1213986) group may offer a handle for improving aqueous solubility, a critical factor in drug formulation. |

| Lipophilicity | The overall hydrocarbon structure can be tuned to achieve the desired balance of water and lipid solubility for optimal absorption and distribution. |

Precursor for Target Molecule Synthesis in Drug Discovery

Primary amines are fundamental precursors in the synthesis of a vast array of pharmaceutical compounds. This compound can serve as a starting material for the construction of more complex molecules. Its primary amine can undergo a wide range of chemical transformations, including but not limited to:

Amide bond formation: Reaction with carboxylic acids to form amides, a common functional group in many drugs.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

While direct examples of its use as a precursor for specific, named drug molecules are not readily found in the literature, its potential is evident from the general importance of chiral amino alcohols and sterically hindered amines in the synthesis of bioactive compounds. nih.gov For example, structurally related amino alcohols are key intermediates in the synthesis of various drugs. nih.gov

Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area with underexplored potential. The presence of a reactive primary amine and a stable, bulky side group suggests it could be used to create polymers and materials with unique properties.

Monomer for Specialty Polymer Synthesis

In principle, this compound could be used as a monomer in polymerization reactions. For example, it could be reacted with difunctional carboxylic acids or acyl chlorides to form polyamides. The sterically hindered side chain would likely impact the polymer's properties, potentially leading to materials with:

High thermal stability: The bulky groups could restrict chain motion, increasing the glass transition temperature.

Amorphous nature: The irregular structure imparted by the side chain might prevent crystallization, leading to transparent materials.

Modified solubility: The methoxy group could influence the polymer's solubility in different solvents.

However, it is important to note that the synthesis of polymers from sterically hindered primary amines can be challenging. researchgate.netgoogle.com The steric bulk can reduce the reactivity of the amine group, requiring more forcing reaction conditions.

Additive in Advanced Materials Research

While no specific research has been found detailing the use of this compound as an additive, compounds with similar functionalities, such as hindered amine light stabilizers (HALS), are crucial additives in the polymer industry. google.com These additives protect polymers from degradation by light and heat. The structural features of this compound suggest it could potentially act as a stabilizer or be chemically modified to create novel HALS.

Surface Modification and Functionalization Strategies

The primary amine group of this compound makes it a candidate for surface modification of various materials. mdpi.comnih.govnih.govmdpi.comresearchgate.net By covalently attaching this molecule to the surface of nanoparticles, silicon wafers, or other substrates, the surface properties can be tailored. For instance, such modification could be used to:

Alter surface energy and wettability.

Introduce specific binding sites.

Improve the adhesion of subsequent layers.

Create a platform for further chemical reactions.

The amine functionality allows for straightforward reaction with surface-bound functional groups like epoxides or carboxylic acids. nih.gov While specific studies employing this compound for surface modification are not prevalent, the general strategies for amine-based surface functionalization are well-established. mdpi.comnih.govnih.govmdpi.comresearchgate.net

Agrochemicals and Specialty Chemicals

Intermediate in Agrochemical Development

While direct, large-scale application of this compound as a primary building block for major commercial agrochemicals is not extensively documented, its structural motifs are present in highly significant herbicides. The closely related compound, (S)-1-methoxy-2-propylamine, is a crucial intermediate in the industrial synthesis of the chloroacetamide herbicides S-metolachlor and dimethenamid-P. nih.govarkat-usa.org These herbicides are vital for controlling grass and broadleaf weeds in a variety of crops, including corn, soybeans, and cotton. wikipedia.org

The synthesis of these herbicides underscores the importance of the methoxy-amine functionality. For instance, dimethenamid-P is chemically named 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide. nih.gov The manufacturing process for dimethenamid (B1670659) has involved the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride. nih.gov Alternative synthetic routes for the active (S)-enantiomer, dimethenamid-P, also highlight the centrality of the (S)-1-methoxy-2-propylamine intermediate. nih.govgoogle.com

Similarly, S-metolachlor, with the chemical name (S)-2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide, relies on this key amine intermediate. wikipedia.orgmsu.edu The production of S-metolachlor involves the condensation of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198), followed by hydrogenation of the resulting imine to yield the critical (S)-amine intermediate, which is then acylated. wikipedia.org The development of efficient synthetic routes, including those utilizing asymmetric hydrogenation, has been a significant area of research to produce the more active S-enantiomer. arkat-usa.orgmsu.edugoogle.com

The structural similarity between this compound and the intermediates for these major herbicides suggests its potential as a valuable component in the research and development of new agrochemical active ingredients. The presence of the methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability within the target plant or pest, potentially leading to enhanced efficacy or improved environmental profiles.

Table 1: Key Herbicides and their Intermediates

| Herbicide | Key Intermediate | Chemical Class |

| S-metolachlor | (S)-1-methoxy-2-propylamine | Chloroacetamide |

| Dimethenamid-P | (S)-1-methoxy-2-propylamine | Chloroacetamide |

Precursor for Dyes, Pigments, and Imaging Chemicals

The utility of methoxy-substituted primary amines as precursors in the synthesis of coloration agents is well-established, particularly in the realm of azo dyes. While direct evidence for the use of this compound in commercial dye synthesis is not prominent in the available literature, the synthesis of azo dyes frequently employs aniline (B41778) derivatives containing methoxy groups.

For example, 2-Methoxy-5-nitroaniline and 2-methoxyaniline are utilized as starting materials for the production of various monoazo and disazo dyes. scialert.netorientjchem.orgimpactfactor.org The general process for creating azo dyes involves a two-step reaction: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. unb.canih.gov

A study on monoazo dyes derived from 2-Methoxy-5-nitroaniline details its diazotization using sulfuric acid and sodium nitrite, followed by coupling with various naphthalene (B1677914) and benzene (B151609) derivatives to produce a range of colors. scialert.net Similarly, disazo dyes, which contain two azo (-N=N-) groups, have been synthesized from 2-Methoxy-5-nitroaniline, demonstrating the versatility of this type of intermediate in creating a diverse palette of dyes for textiles like polyester (B1180765) and nylon. orientjchem.org

The methoxy group in these dye precursors can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the color and intensity of the dye. The specific positioning of the methoxy and amine groups on the aromatic ring is critical to the final properties of the dye.

Although this compound is an aliphatic amine, its primary amine functionality allows it to undergo reactions analogous to those of aromatic amines, making it a potential candidate for incorporation into more complex dye structures, potentially as a modifying agent to impart specific solubility or binding characteristics. However, its primary application in this sector remains a subject for further research and development. There is currently no available research data to support its use as a precursor for pigments or imaging chemicals.

Table 2: Examples of Methoxy-Amine Based Dye Synthesis

| Starting Material | Dye Type | Coupling Components |

| 2-Methoxy-5-nitroaniline | Monoazo | 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, etc. scialert.net |

| 2-Methoxy-5-nitroaniline | Disazo | 3-chloroaniline, p-chloroaniline, 1-naphthol, etc. orientjchem.org |

| 2-methoxyaniline | Azo Dye Complex | Guanine impactfactor.org |

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Methoxy 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an indispensable tool for the structural elucidation of 2-Methoxy-2-methylpropan-1-amine. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques and variable temperature studies offer a more profound understanding of its molecular architecture and dynamics.

Advanced 2D NMR Techniques for Complex Structural Elucidation

To unequivocally assign all proton and carbon signals in this compound, a combination of 2D NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, a key correlation would be observed between the protons of the methylene (B1212753) group (-CH₂-) and the protons of the primary amine group (-NH₂), provided the rate of proton exchange on the nitrogen is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon of the methoxy (B1213986) group (-OCH₃) will show a correlation to the three methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. In the case of this compound, HMBC would show correlations from the methyl protons to the quaternary carbon and the methoxy carbon, and from the methylene protons to the quaternary carbon.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Correlation between -CH₂- and -NH₂ protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | -CH₃ to its carbon, -OCH₃ to its carbon, -CH₂- to its carbon. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Methyl protons to quaternary carbon and methoxy carbon; Methylene protons to quaternary carbon. |

Dynamics and Conformational Analysis by Variable Temperature NMR

The presence of a bulky tertiary butyl group adjacent to the aminomethyl group in this compound suggests the possibility of hindered rotation around the C-C single bonds. Variable Temperature (VT) NMR studies can provide valuable information about such dynamic processes. st-andrews.ac.ukresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. st-andrews.ac.uk The coalescence temperature can be used to calculate the energy barrier for the rotational process. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. pearson.com

High-Resolution Mass Spectrometry (HRMS) for Purity and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition, which serves as a stringent confirmation of its chemical formula (C₅H₁₃NO). The predicted monoisotopic mass for this compound is 103.09972 Da. uni.lu HRMS is also an excellent tool for assessing the purity of a sample, as it can detect the presence of even minor impurities with different elemental compositions.

Fragmentation Pathways and Mechanistic Insights via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides detailed structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, the following fragmentation pathways are plausible:

α-Cleavage: Loss of a methyl radical (•CH₃) from the tertiary carbon would lead to the formation of a stable iminium ion.

Loss of Methanol (B129727): Cleavage of the C-O bond could result in the loss of a neutral methanol molecule (CH₃OH).

Loss of Aminomethyl Radical: Cleavage of the bond between the quaternary carbon and the methylene group could lead to the loss of a •CH₂NH₂ radical.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

| 104.1070 ([M+H]⁺) | 88.0757 | CH₄ | [C₄H₁₀NO]⁺ |

| 104.1070 ([M+H]⁺) | 73.0651 | CH₃OH | [C₄H₉N]⁺ |

| 104.1070 ([M+H]⁺) | 58.0651 | C₂H₆O | [C₃H₈N]⁺ |

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound, as well as for its quantitative analysis in various matrices.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). sigmaaldrich.com The choice of the stationary phase is critical for achieving good peak shape and resolution. Given the basic nature of the amine, columns with a basic deactivation are often preferred to prevent peak tailing. Derivatization of the primary amine group, for instance by acetylation, can also be employed to improve its chromatographic behavior. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. ajrconline.org In the context of this compound, GC-MS is instrumental in assessing the purity of synthesized batches by identifying and quantifying any residual starting materials, by-products, or degradation products.

The analysis begins with the injection of the sample into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column, typically coated with a stationary phase selected for its interaction with amines. The retention time, the time it takes for the compound to exit the column, is a characteristic feature that can be used for initial identification.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for definitive structural elucidation. For this compound, key fragmentation pathways would involve the loss of a methyl group, a methoxy group, or cleavage of the carbon-carbon bond adjacent to the amine. It is important to note that the choice of solvent for sample preparation can sometimes lead to the formation of condensation products with primary amines, which must be considered during data interpretation. nih.gov

A typical GC-MS analysis for purity profiling would involve a temperature-programmed oven to ensure the efficient separation of all potential impurities. The resulting chromatogram would display peaks corresponding to each separated component, with the area of each peak being proportional to its concentration.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Abundance (%) |

| 5.2 | This compound | 103, 88, 72, 58 | 99.5 |

| 4.1 | Impurity A (e.g., a precursor) | [Data not available] | 0.3 |

| 6.5 | Impurity B (e.g., a by-product) | [Data not available] | 0.2 |

This table is for illustrative purposes and actual data may vary based on instrumentation and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including amines. sielc.comhelsinki.fi For non-volatile or thermally labile impurities that are not amenable to GC analysis, HPLC is the method of choice. It is also a powerful tool for the precise quantification of this compound and for its isolation from complex mixtures through preparative HPLC. nih.gov

For quantitative analysis, a reversed-phase HPLC method is often employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. sielc.com Since amines can exhibit poor peak shape due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, an acidic modifier like formic acid or trifluoroacetic acid is commonly added to the mobile phase to protonate the amine and minimize these interactions. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector if the molecule contains a chromophore, or more universally with a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For accurate quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. This is particularly useful for obtaining highly pure samples of this compound for further research or as a reference standard.

Table 2: Illustrative HPLC Method for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (ESI+) |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

This table represents a typical starting point for method development and may require optimization.

Chiral Chromatography for Enantiomeric Excess and Resolution Studies

As this compound possesses a chiral center, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they can exhibit different biological activities. Chiral chromatography is the most effective method for determining the enantiomeric excess (e.e.) of a chiral compound and for resolving a racemic mixture into its individual enantiomers. wikipedia.orgrsc.org

Direct chiral separation is typically achieved using a chiral stationary phase (CSP). nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a diverse range of chiral amines. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for each enantiomer.

The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic mode, significantly influences the separation. chromatographyonline.com The addition of acidic or basic modifiers to the mobile phase can also enhance resolution by altering the interactions between the analyte and the CSP. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Table 3: Representative Chiral HPLC Method for Enantiomeric Resolution of this compound

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detector | UV at 220 nm |

| Temperature | 25 °C |

The selection of the specific chiral column and mobile phase composition is empirical and requires screening of various conditions for optimal separation.

X-ray Crystallography and Solid-State Characterization